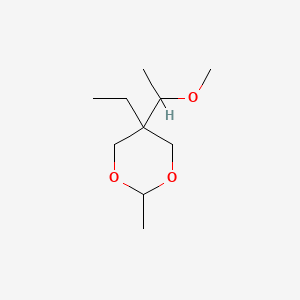

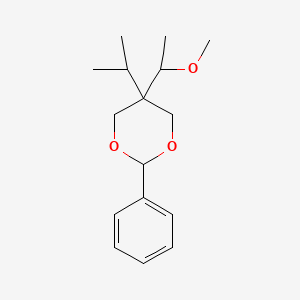

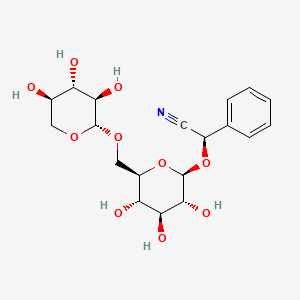

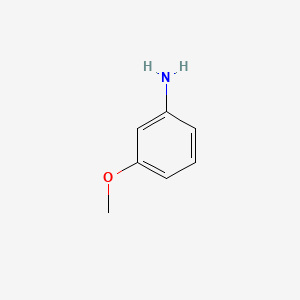

![molecular formula C29H24F3N5O B1676087 n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 950736-05-7](/img/structure/B1676087.png)

n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide

Descripción general

Descripción

B-RAF IN 1 is an inhibitor of B-RAF (IC50 = 24 nM) that also inhibits C-RAF (IC50 = 25 nM). It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα, at concentrations greater than 2 µM, but does inhibit p38α and CAMKII (IC50s = 216 and 822 nM, respectively). B-RAF IN 1 binds to B-RAF in the inactive conformation based on co-crystallization with the wild-type enzyme. It inhibits proliferation of WM 266-4 and HT29 cells with IC50 values of 920 and 780 nM, respectively.

MDK36057, also known as B-Raf-IN-1, is a potent b-Raf inhibitor. MDK36057 has CAS#950736-05-7. The last 5 digit CAS# was used in its code name for easy communication.

Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives has been reported, with these compounds showing moderate effects against bacterial and fungal species. This suggests their potential utility in the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Anticancer and Anti-inflammatory Properties

New pyrazolopyrimidines derivatives have been synthesized, showing significant anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis of pyrazolopyridines derivatives has been explored, with these compounds displaying antioxidant, antitumor, and antimicrobial activities, showcasing a fast and efficient method for producing biologically active compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Antitumor Activity Linked to Thiazolo[3,2‐a]benzimidazole Moiety

Compounds featuring a thiazolo[3,2‐a]benzimidazole moiety and linked to pyrazolo[3,4‐b]pyridines or pyrazolo[1,5‐a]pyrimidines have shown in-vitro antitumor activity against colon cancer cell lines, highlighting their therapeutic potential in cancer treatment (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).

Anti-Influenza Virus Activity

A study describes the synthesis of benzamide-based 5-aminopyrazoles and their pyrazolo[1,5-a]pyrimidine derivatives, with several compounds exhibiting significant anti-influenza A virus activity, suggesting their use as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as B-Raf IN 1 , is the B-Raf protein . B-Raf is a protein kinase involved in sending signals inside cells and plays a key role in regulating cell division and survival .

Mode of Action

B-Raf IN 1 acts as a selective B-Raf inhibitor . It binds to the B-Raf protein, inhibiting its activity. The inhibition of B-Raf disrupts the signaling pathways it is involved in, leading to changes in cell division and survival .

Biochemical Pathways

The main biochemical pathway affected by B-Raf IN 1 is the MAPK/ERK pathway , which is involved in regulating cell growth and division. By inhibiting B-Raf, this compound disrupts the MAPK/ERK pathway, potentially leading to the inhibition of cell division and growth .

Pharmacokinetics

The compound’smolecular weight is 515.529, and it has a density of 1.3±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to confirm this.

Result of Action

The result of B-Raf IN 1’s action is the inhibition of cell growth and division . This is achieved through the disruption of the MAPK/ERK pathway, which is crucial for these cellular processes .

Action Environment

The action of B-Raf IN 1 can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is stored at -20℃ . Additionally, the compound’s efficacy might be influenced by the presence of other molecules in the cell that can interact with B-Raf.

Propiedades

IUPAC Name |

N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWJVLQNYNCDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.